

Application of Methyl 3-(piperidin-4-yl)propanoate hydrochloride in Medicinal Chemistry

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Compound of Interest

Compound Name:	<i>Methyl 3-(piperidin-4-yl)propanoate hydrochloride</i>
Cat. No.:	B599415

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Abstract

Methyl 3-(piperidin-4-yl)propanoate hydrochloride is a versatile bifunctional molecule serving as a key building block in the synthesis of a variety of pharmacologically active compounds. Its inherent piperidine ring and the propanoate side chain offer multiple reaction sites for derivatization and molecular elaboration. This document provides detailed application notes and experimental protocols for the use of **Methyl 3-(piperidin-4-yl)propanoate hydrochloride** and its precursors in the synthesis of high-value medicinal compounds, including the potent opioid analgesic Remifentanil and novel antimicrobial agents. Furthermore, its relevance in the development of kinase inhibitors and acetylcholinesterase inhibitors is discussed, supported by visualizations of relevant signaling pathways and logical workflows.

Introduction

The piperidine moiety is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved drugs targeting a wide range of biological entities.^{[1][2][3]} **Methyl 3-(piperidin-4-yl)propanoate hydrochloride**, by virtue of its piperidine core and reactive ester functionality, presents a valuable starting point for the synthesis of complex molecules. Its application spans several therapeutic areas, most notably in the development of central nervous system (CNS) agents, analgesics, and anti-infectives.^{[1][4]} This document aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the

applications of this compound, complete with detailed experimental protocols and data presented for easy interpretation.

Application in the Synthesis of Opioid Analgesics: The Case of Remifentanil

Methyl 3-(piperidin-4-yl)propanoate hydrochloride is a key precursor in some synthetic routes towards Remifentanil, an ultra-short-acting μ -opioid agonist. The synthesis typically involves the initial reaction of 4-piperidone with methyl acrylate to form methyl 3-(4-oxopiperidin-1-yl)propanoate, a direct precursor that embodies the core structure of the target molecule.^{[5][6]}

Synthetic Protocol: Synthesis of Methyl 3-(4-oxopiperidin-1-yl)propanoate

This protocol outlines the synthesis of a key intermediate for Remifentanil, starting from 4-piperidone monohydrate hydrochloride.

Materials:

- 4-piperidone monohydrate hydrochloride
- Methyl acrylate
- Potassium carbonate (K_2CO_3)
- Methanol (MeOH)
- Ethyl acetate (EtOAc)
- Water (H_2O)
- Magnesium sulfate ($MgSO_4$) or Sodium sulfate (Na_2SO_4)

Procedure:^{[5][7]}

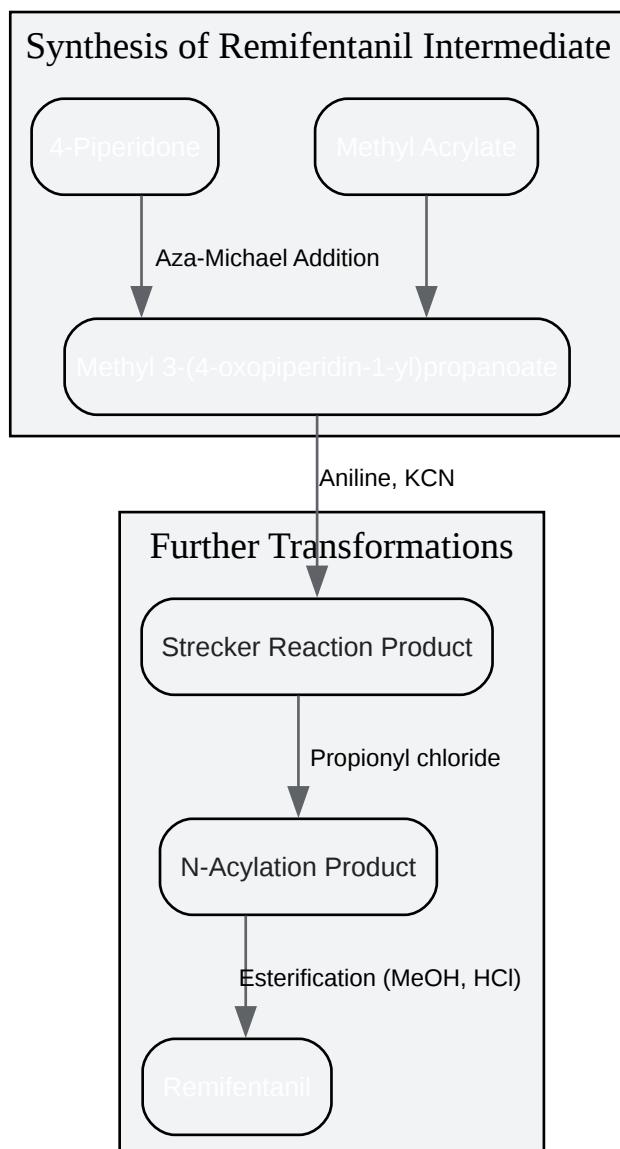
- To a suspension of 4-piperidone monohydrate hydrochloride (1 equivalent) and methyl acrylate (1.3 equivalents) in methanol, add potassium carbonate (1.5 equivalents) at room temperature.
- Stir the resulting suspension at room temperature for 4 hours.
- Filter the mixture to remove insoluble salts.
- Concentrate the filtrate under reduced pressure to obtain a residue.
- Dissolve the residue in water and extract with ethyl acetate (3 x volumes).
- Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 3-(4-oxopiperidin-1-yl)propanoate.

Quantitative Data:

Starting Material	Product	Solvent	Base	Reaction Time	Yield	Reference
4-piperidone hydrochloride	Methyl 3-(4-oxopiperidin-1-yl)propanoate	Methanol	Potassium Carbonate	4 hours	76%	[5][6]

Logical Workflow for Remifentanil Synthesis

The following diagram illustrates a common synthetic pathway to Remifentanil, highlighting the role of the piperidine propanoate intermediate.

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A simplified workflow for the synthesis of Remifentanil.

Application in the Development of Antimicrobial Agents

The piperidin-4-one scaffold, a close structural relative of Methyl 3-(piperidin-4-yl)propanoate, is a valuable template for the development of novel antimicrobial agents.^{[2][4]} Derivatives of piperidin-4-one have demonstrated significant activity against a range of bacterial and fungal pathogens.

Synthetic Protocol: Synthesis of 2,6-Diaryl-3-methyl-4-piperidones

This protocol describes a one-pot Mannich reaction to synthesize piperidin-4-one derivatives.

[2]

Materials:

- Ethyl methyl ketone
- Benzaldehyde (or substituted benzaldehydes)
- Ammonium acetate
- Ethanol

Procedure:[2]

- Dissolve ammonium acetate (0.1 mol) in 50 ml of ethanol.
- To this solution, add the substituted aromatic aldehyde (0.1 mol), benzaldehyde (0.1 mol), and ethyl methyl ketone (0.1 mol).
- Reflux the mixture for a specified time (typically several hours), monitoring the reaction by thin-layer chromatography.
- After completion, cool the reaction mixture and pour it into ice-cold water.
- Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 2,6-diaryl-3-methyl-4-piperidone.

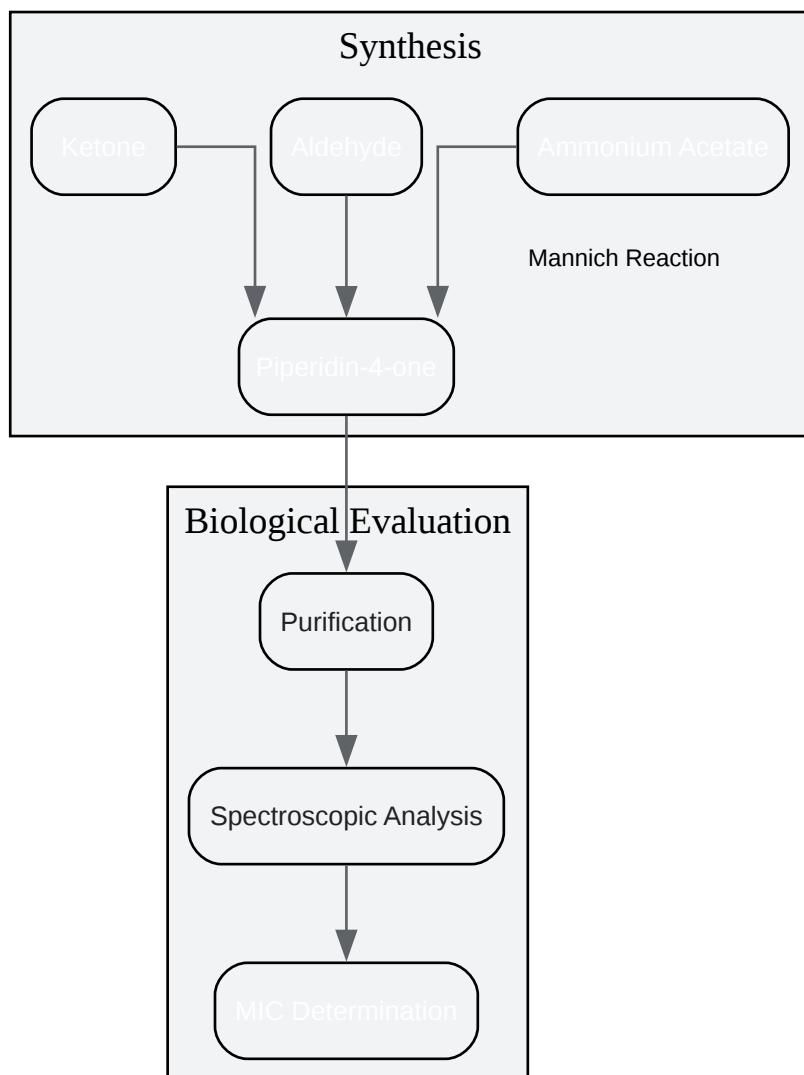
Antimicrobial Activity of Piperidin-4-one Derivatives

The following table summarizes the minimum inhibitory concentration (MIC) values of synthesized piperidin-4-one derivatives against various microbial strains.

Compound	S. aureus (MIC, µg/mL)	E. coli (MIC, µg/mL)	P. aeruginosa (MIC, µg/mL)	C. albicans (MIC, µg/mL)	Reference
1a	250	500	500	>500	[2]
2a	250	250	500	>500	[2]
3a	125	250	250	>500	[2]
Ampicillin	100	100	100	-	[2]
Terbinafine	-	-	-	125	[2]

Experimental Workflow for Antimicrobial Agent Synthesis and Testing

The diagram below outlines the general workflow from synthesis to biological evaluation of piperidin-4-one based antimicrobial agents.



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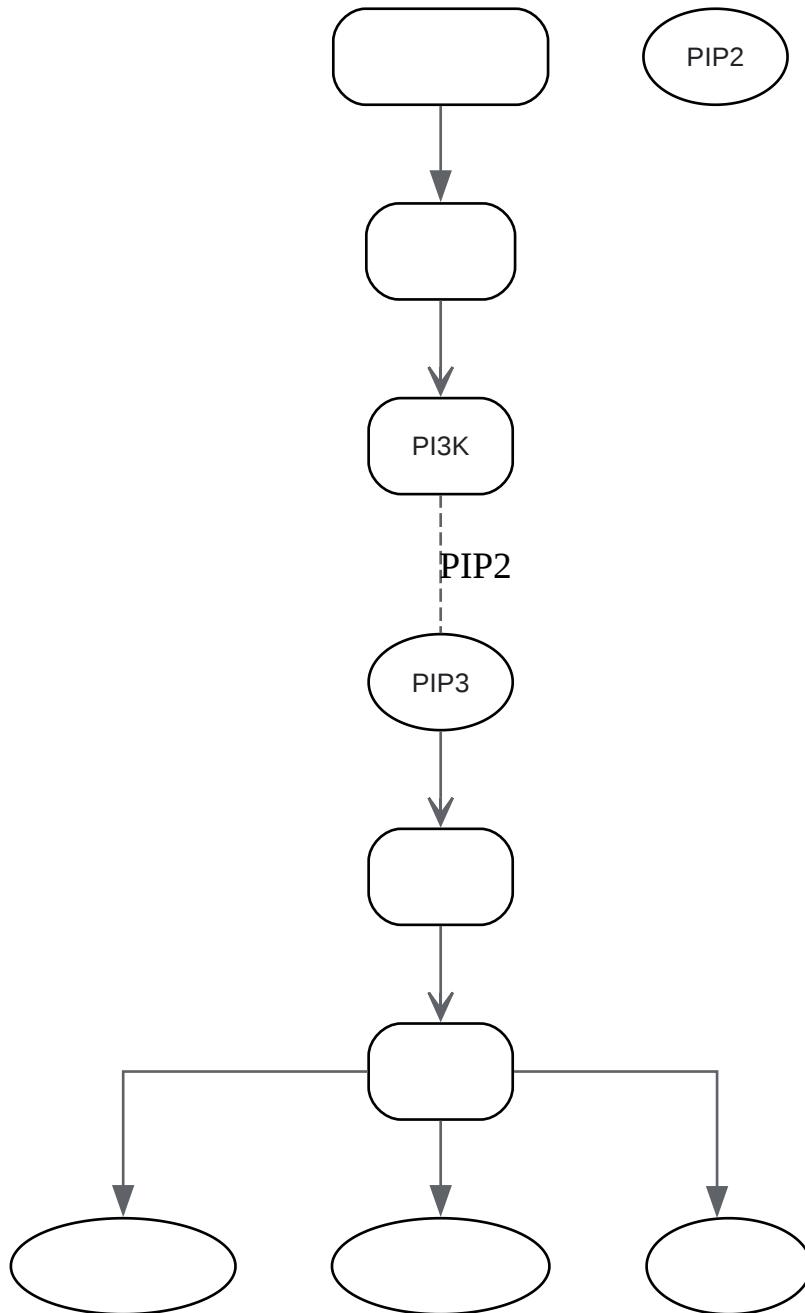
Workflow for antimicrobial piperidin-4-one synthesis and evaluation.

Relevance in Kinase and Acetylcholinesterase Inhibition

PI3K/Akt/mTOR Signaling Pathway

While direct synthesis from **Methyl 3-(piperidin-4-yl)propanoate hydrochloride** is not explicitly detailed in the readily available literature, the piperidine scaffold is a common feature in many PI3K/mTOR inhibitors.^[8] These inhibitors are of significant interest in oncology as the

PI3K/Akt/mTOR pathway is frequently dysregulated in cancer, controlling cell proliferation, survival, and metabolism.[9][10]

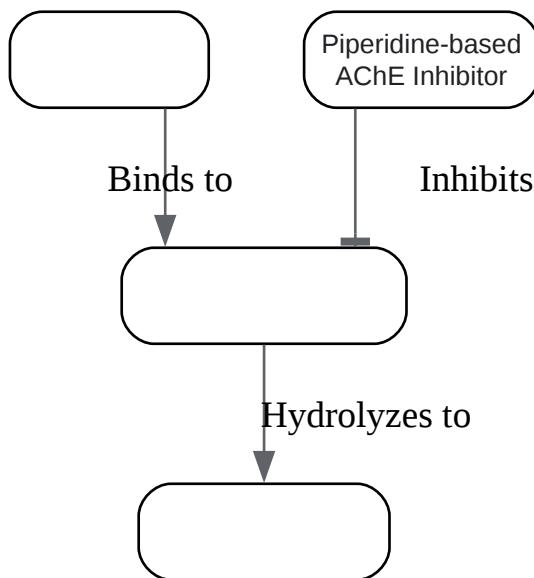


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A simplified diagram of the PI3K/Akt/mTOR signaling pathway.

Acetylcholinesterase Inhibition

Derivatives of the piperidine scaffold have been investigated as acetylcholinesterase (AChE) inhibitors for the treatment of neurodegenerative diseases such as Alzheimer's disease.[11][12] These inhibitors act by preventing the breakdown of the neurotransmitter acetylcholine, thereby increasing its levels in the synaptic cleft.



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Mechanism of acetylcholinesterase inhibition.

Conclusion

Methyl 3-(piperidin-4-yl)propanoate hydrochloride and its structural precursors are valuable intermediates in medicinal chemistry. They provide a facile entry into the synthesis of complex molecules with diverse pharmacological activities, including potent analgesics and novel antimicrobial agents. The piperidine scaffold, central to this starting material, continues to be a fertile ground for the discovery of new therapeutics targeting a multitude of diseases. The protocols and data presented herein serve as a practical guide for researchers in the field of drug discovery and development.

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